molecular formula C21H18BrClN2O2S B5183778 N-(4-chloro-2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide

N-(4-chloro-2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5183778
M. Wt: 477.8 g/mol
InChI Key: MFHQCUXVYNSGGZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a naphthalene moiety, and a chlorinated dimethoxyphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S.BrH/c1-25-19-11-17(20(26-2)10-16(19)22)23-21-24-18(12-27-21)15-8-7-13-5-3-4-6-14(13)9-15;/h3-12H,1-2H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHQCUXVYNSGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)OC)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the naphthalene and chlorinated dimethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, bromine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetone are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamide
  • 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine
  • N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-chloro-2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its thiazole ring and naphthalene moiety are particularly noteworthy, as they contribute to its stability and ability to interact with various molecular targets.

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